2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol
Description
Properties
IUPAC Name |
2-methoxy-6-[[4-(trifluoromethoxy)phenyl]iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-21-13-4-2-3-10(14(13)20)9-19-11-5-7-12(8-6-11)22-15(16,17)18/h2-9,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMXNIWSEGYIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol typically involves the reaction of 4-(trifluoromethoxy)aniline with 2-methoxy-6-formylphenol under specific conditions. The reaction is carried out in a solvent such as methanol at room temperature, resulting in the formation of an imine bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced imine derivatives.
Substitution: Various substituted phenols and derivatives.
Scientific Research Applications
2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic Properties and Stability
(a) Trifluoromethyl vs. Trifluoromethoxy Substituents
- MFIP [(E)-2-Methoxy-6-(((3-(Trifluoromethyl)Phenyl)Imino)Methyl)Phenol]: The trifluoromethyl (-CF₃) group at the meta position () is strongly electron-withdrawing, stabilizing the imine bond via resonance and inductive effects. DFT studies reveal enhanced nonlinear optical (NLO) properties compared to non-fluorinated analogs .
- Target Compound (Trifluoromethoxy Substituent): The para-trifluoromethoxy (-OCF₃) group combines electron-withdrawing and steric effects.
(b) Methyl and Methoxy Substituents
- 2-Methoxy-6-((4-Methylphenyl)Imino)Methyl)Phenol: The para-methyl group (-CH₃) is electron-donating, reducing imine stability but increasing solubility in non-polar solvents. Its molecular weight is 241.29 g/mol (), lower than the target compound due to the absence of fluorine .
- 2-Ethoxy-6-((4-Methylphenyl)Imino)Methyl)Phenol: Replacing methoxy with ethoxy (-OCH₂CH₃) increases lipophilicity and steric bulk, affecting crystal packing and coordination with metal ions ().
(c) Halogenated Analogs
- 4-Bromo-2-Methoxy-6-((3-(Trifluoromethyl)Phenyl)Imino)Methyl)Phenol: The bromine atom introduces heavy-atom effects, facilitating X-ray crystallography studies. Its electron-withdrawing nature may enhance stability but reduce solubility in polar solvents .
Structural and Crystallographic Comparisons
(a) Crystal Packing and Non-Covalent Interactions
- MFIP () :
Hirshfeld surface analysis shows significant C–H···F and π-π interactions, driven by the -CF₃ group. These interactions contribute to dense crystal packing and high thermal stability.
(b) Iodinated Analog () :
The compound 2-{(E)-[(3-Iodo-4-Methylphenyl)Imino]Methyl}-4-(Trifluoromethoxy)Phenol shows enhanced polarization in the amidine fragment due to iodine’s polarizability, a feature absent in the target compound .
(a) Supercritical CO₂ Solubility () :
Fluorinated Schiff bases like (E)-2-Methoxy-6-((4-(Trifluoromethyl)Phenyl)Imino)Methyl)Phenol exhibit higher solubility in supercritical CO₂ (343.15 K, 172.4 bar) due to fluorine’s lipophilicity. The target compound’s -OCF₃ group may further enhance solubility compared to -CF₃ analogs .
Data Tables
Table 1: Key Properties of Selected Schiff Base Analogs
*Calculated based on molecular formula C₁₅H₁₂F₃NO₃.
Table 2: Substituent Effects on Key Parameters
| Substituent | Electronic Effect | Solubility in Supercritical CO₂ | Antioxidant Activity (Relative) |
|---|---|---|---|
| -OCF₃ (para) | Strongly electron-withdrawing | High (predicted) | High (predicted) |
| -CF₃ (meta) | Electron-withdrawing | Moderate | Moderate |
| -CH₃ (para) | Electron-donating | Low | Low |
| -Cl (meta) | Electron-withdrawing | Low | High |
Biological Activity
2-Methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol, with the molecular formula , is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, characterization, and biological activity of this compound, supported by data tables and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves a reaction between 4-(trifluoromethoxy)aniline and 2-methoxy-6-formylphenol. This reaction is generally conducted in methanol at room temperature, which facilitates the formation of the desired imine bond. The yield and purity of the product are crucial for further biological testing.
Characterization Techniques
The synthesized compound can be characterized using various techniques:
- FTIR Spectroscopy : Identifies functional groups (e.g., imine bonds).
- NMR Spectroscopy : Provides insights into the molecular structure.
- GC-MS : Confirms molecular weight and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating various cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A notable study highlighted its effect on cervical cancer cells, demonstrating significant cytotoxicity at low concentrations .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. It was found to reduce the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.
Data Tables
| Biological Activity | Effect | Concentration (µM) | Reference |
|---|---|---|---|
| Anticancer (Cervical) | Cytotoxicity | 10 - 50 | |
| Anti-inflammatory | Cytokine inhibition | 5 - 20 | |
| Antioxidant Activity | DPPH Scavenging | EC50: 10.46 |
Case Studies
- Anticancer Study : In vitro tests on cervical cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values indicating potent activity against these cells.
- Anti-inflammatory Research : A study focused on the compound's ability to modulate inflammatory responses showed that it effectively reduced TNF-alpha levels in activated macrophages, highlighting its therapeutic potential in chronic inflammatory conditions.
Q & A
Q. What are the key synthetic routes for 2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol, and how do reaction conditions influence yield?
The compound is synthesized via Schiff base condensation between 2-hydroxy-3-methoxybenzaldehyde derivatives and 4-(trifluoromethoxy)aniline. Methodologies include:
- Microwave-assisted synthesis : Reaction of precursors under microwave irradiation (60–80°C, 8–15 minutes) achieves yields up to 80% with reduced side products. This method enhances reaction efficiency compared to conventional heating .
- Traditional condensation : Stirring equimolar aldehyde and amine in ethanol under reflux (12–24 hours) with catalytic acetic acid, yielding 60–75%. Slow kinetics and thermal degradation may reduce purity .
Key variables : Solvent polarity, temperature, and catalyst choice (e.g., acetic acid vs. Lewis acids) critically affect imine bond formation and stereochemical control.
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- X-ray crystallography : Resolves the (E)-configuration of the imine bond and planar geometry of the phenol ring. For example, a related Schiff base derivative showed C=N bond lengths of 1.28–1.30 Å and dihedral angles <10° between aromatic rings .
- NMR spectroscopy : H NMR confirms the imine proton at δ 8.3–8.5 ppm and methoxy group at δ 3.8–3.9 ppm. C NMR identifies the trifluoromethoxy carbon at δ 120–122 ppm (quartet, ≈ 320 Hz) .
- GC-MS : Validates molecular ion peaks (e.g., m/z 341 for the target compound) and purity (single peak with 100% area) .
Q. What are the compound’s basic physicochemical properties?
- Molecular weight : 341.28 g/mol.
- Crystal system : Monoclinic (P2/n) with unit cell parameters a = 8.5–9.0 Å, b = 25.3–26.0 Å, c = 9.4–9.8 Å, β ≈ 97°, Z = 4 .
- Hydrogen bonding : O–H⋯N and N–H⋯O interactions stabilize the crystal lattice, forming 2D networks .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and guide experimental design?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize molecular geometry and predict frontier molecular orbitals. For analogous Schiff bases:
- HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity suitable for charge-transfer applications .
- Electrostatic potential maps : Reveal electron-rich regions at the methoxy and imine groups, guiding functionalization for targeted interactions (e.g., metal coordination) .
Application : Computational screening reduces trial-and-error in designing derivatives with enhanced optical or magnetic properties.
Q. What strategies address contradictions in experimental data, such as inconsistent bioactivity results?
- Batch variability : Impurity profiles (e.g., unreacted aldehyde) may skew bioassays. Use HPLC-MS to quantify purity (>98%) and identify byproducts .
- Solvent effects : Bioactivity discrepancies in polar vs. nonpolar solvents suggest aggregation-dependent mechanisms. Conduct dynamic light scattering (DLS) to monitor colloidal stability .
- Isomer control : (E)/(Z)-isomer ratios influence biological activity. Use NOESY NMR or IR spectroscopy (C=N stretch at ~1600 cm) to confirm stereochemistry .
Q. How is the compound applied in advanced materials science, such as molecular magnetism?
The phenol-imine scaffold chelates lanthanides (e.g., Dy) to form single-molecule magnets (SMMs). Key design principles:
- Ligand field symmetry : The methoxy and trifluoromethoxy groups create a distorted octahedral geometry, enhancing magnetic anisotropy .
- Aggregation-induced emission (AIE) : Incorporating AIE-active units (e.g., tetraphenylethylene) enables dual-functionality (luminescence + magnetism) .
Example : A Dy complex exhibited a blocking temperature of 12 K and coercivity of 1.2 T, making it viable for cryogenic memory devices .
Q. What methodologies evaluate the compound’s antioxidant activity, and how are results contextualized?
- DPPH assay : IC values (e.g., 18–25 μM) quantify radical scavenging. Compare to reference antioxidants (e.g., ascorbic acid, IC ≈ 10 μM) .
- Electrochemical analysis : Cyclic voltammetry reveals oxidation potentials at ~0.5 V (vs. Ag/AgCl), correlating with phenol group redox activity .
- Structure-activity relationships : Electron-withdrawing groups (e.g., -OCF) reduce antioxidant efficacy by destabilizing the phenoxyl radical intermediate .
Q. How is the compound’s corrosion inhibition performance optimized for industrial applications?
- Electrochemical impedance spectroscopy (EIS) : A Schiff base derivative showed 92% inhibition efficiency on mild steel in 1 M HCl, attributed to adsorption via N and O atoms .
- Molecular dynamics simulations : Predict adsorption energies (−45 to −60 kJ/mol) on Fe(110) surfaces, guiding substituent modifications for stronger interfacial binding .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
